4,5-Dichloro-2-methylpyrimidine
Overview
Description
4,5-Dichloro-2-methylpyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and 4,5-dichloro-2-methylpyrimidine is a substituted variant of this basic structure. The presence of chlorine and methyl groups on the pyrimidine ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of substituted pyrimidines, including 4,5-dichloro-2-methylpyrimidine derivatives, often involves the use of regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, which resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . Additionally, the synthesis of tetrasubstituted purines from 4,6-dichloro-2-methylthio-5-nitropyrimidine through one-pot sequential substitution reactions demonstrates the versatility of pyrimidine derivatives as intermediates in complex organic syntheses .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various analytical techniques. For instance, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined using X-ray crystallography, revealing a monoclinic crystal system and the presence of intramolecular hydrogen bonding . Similarly, quantum chemical calculations have been employed to investigate the geometrical, conformational, and spectroscopic parameters of 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, providing insights into the electronic structure and potential reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of 4,5-dichloro-2-methylpyrimidine derivatives in chemical reactions is influenced by the presence of substituents on the pyrimidine ring. For example, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines in boiling ethanol afforded 4-amino-5-bromo-2-substituted aminopyrimidines . The utility of pyrimidine derivatives in the synthesis of biologically active compounds is further highlighted by the preparation of 5-substituted 2-amino-4,6-dichloropyrimidines, which exhibited inhibitory effects on immune-activated nitric oxide production .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5-dichloro-2-methylpyrimidine derivatives can be characterized by various spectroscopic methods, including FT-IR, FT-Raman, and NMR. These techniques, along with density functional theory (DFT) calculations, have been used to study the vibrational modes, chemical shifts, and molecular orbitals of compounds such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine . The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, are also important parameters that can be calculated to predict the behavior of these compounds under different conditions .
Scientific Research Applications
- Specific Scientific Field : Pharmacology
- Summary of the Application : Pyrimidines, including 4,5-Dichloro-2-methylpyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are used in the synthesis of various derivatives that have shown potent anti-inflammatory effects .
- Methods of Application or Experimental Procedures : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes Obtained : The results revealed that all of the 5-substituted 4,6-dichloro-2-[(N, N-dimethylamino)methyleneamino]pyrimidine derivatives potently suppressed NO generation. The IC 50 values for most of the derivatives were recorded to be less than 5 μM .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,5-dichloro-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCHHGADKWQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626731 | |
Record name | 4,5-Dichloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methylpyrimidine | |
CAS RN |
26740-71-6 | |
Record name | 4,5-Dichloro-2-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26740-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.